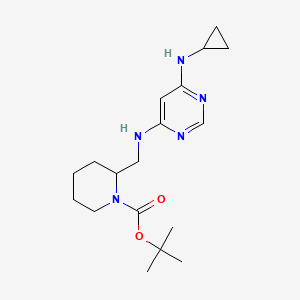

tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate

Description

Core Molecular Architecture: Piperidine-Pyrimidine Hybrid Framework

The fundamental molecular architecture of tert-butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is characterized by the integration of two distinct six-membered heterocyclic systems connected through a methylene bridge. The piperidine ring, containing a single nitrogen atom in the saturated six-membered framework, serves as the central structural scaffold to which the tert-butyl carbamate functionality is attached at the nitrogen position. This saturated nitrogen heterocycle adopts characteristic chair conformations that are fundamental to understanding the compound's three-dimensional structure and dynamic behavior. The pyrimidine component, featuring two nitrogen atoms at the 1 and 3 positions of the aromatic six-membered ring, introduces aromatic character and additional sites for intermolecular interactions through its electron-deficient nature.

The connection between these two heterocyclic systems occurs through an aminomethyl linker attached to the 2-position of the piperidine ring, creating a branched molecular topology that extends the compound's spatial dimensions. This specific connectivity pattern distinguishes the compound from related isomers where the aminomethyl group might be positioned at the 3 or 4 positions of the piperidine ring, as observed in structurally similar compounds such as tert-butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate. The 2-position substitution creates unique steric and electronic environments that influence the overall molecular conformation and potential biological activity.

The pyrimidine ring system incorporates a cyclopropylamino substituent at the 6-position, introducing additional structural complexity through the presence of the strained three-membered ring. This substitution pattern creates an electron-rich amino group that can participate in hydrogen bonding while the cyclopropyl group introduces conformational constraints and unique electronic effects. The 4-position of the pyrimidine ring serves as the attachment point for the aminomethyl linker, establishing the specific connectivity that defines this particular isomer within the family of piperidine-pyrimidine hybrid compounds.

| Structural Component | Position | Molecular Formula Contribution | Key Characteristics |

|---|---|---|---|

| Piperidine Ring | Central scaffold | C5H10N | Saturated six-membered heterocycle |

| Pyrimidine Ring | Terminal aromatic | C4H2N2 | Electron-deficient aromatic system |

| Aminomethyl Linker | 2-position piperidine | CH2NH | Flexible connecting bridge |

| Cyclopropylamino Group | 6-position pyrimidine | C3H6N | Strained ring system |

| tert-Butyl Carbamate | 1-position piperidine | C5H9O2 | Bulky protecting group |

Properties

IUPAC Name |

tert-butyl 2-[[[6-(cyclopropylamino)pyrimidin-4-yl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)23-9-5-4-6-14(23)11-19-15-10-16(21-12-20-15)22-13-7-8-13/h10,12-14H,4-9,11H2,1-3H3,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNCSPDMCUBQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CNC2=CC(=NC=N2)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (CAS Number: 1353956-33-8) is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Properties

The molecular formula of this compound is C18H29N5O2, with a molecular weight of 347.46 g/mol. The compound is typically stored in a dry environment at temperatures between 2°C and 8°C to maintain its stability and efficacy .

Synthesis

The synthesis of this compound involves the reaction of various amino and carboxylic acid derivatives. The structural modifications, particularly the cyclopropyl and pyrimidine components, are critical for enhancing its biological activity.

Structure-Activity Relationship (SAR)

A detailed analysis of SAR can help elucidate how changes in the chemical structure affect biological activity. Key findings include:

| Structural Feature | Activity Impact |

|---|---|

| Cyclopropyl Substitution | Enhances binding affinity to target proteins |

| Pyrimidine Ring | Increases solubility and bioavailability |

| Piperidine Modifications | Alters pharmacokinetics and efficacy |

These findings suggest that optimizing these structural components could enhance the therapeutic potential of this compound.

Case Studies

- Antimycobacterial Screening : A study evaluated various piperidine derivatives against M. tuberculosis, indicating that compounds with similar substituents to this compound exhibited MIC values comparable to established antibiotics .

- RET Kinase Inhibition : Another study focused on benzamide derivatives that share structural similarities with our compound, demonstrating significant inhibition of RET kinase activity in vitro, suggesting a pathway for further investigation into cancer therapies .

- ADME Properties : Preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) studies on related compounds indicate favorable profiles for oral bioavailability and metabolic stability, which are critical for drug development .

Scientific Research Applications

Medicinal Chemistry

Research indicates that this compound may exhibit several therapeutic properties:

- Anti-inflammatory Effects : In vitro studies have demonstrated that derivatives of similar structures possess significant anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that compounds with similar moieties may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Studies

-

Anti-cancer Activity :

- A study evaluated the effects of similar compounds on cancer cell lines. Results indicated that the compound inhibited cell proliferation through apoptosis induction, highlighting its potential as an anticancer agent.

-

Inflammatory Response :

- Another study focused on the anti-inflammatory properties where the compound was shown to reduce cytokine production in macrophages, suggesting its utility in inflammatory conditions.

Industrial Applications

In the industrial sector, this compound may be utilized in:

- Development of New Materials : Its unique structure allows for exploration in polymer chemistry or as an intermediate in synthesizing other valuable compounds.

- Pharmaceutical Intermediates : The compound can serve as a precursor for synthesizing more complex pharmaceutical agents.

Chemical Reactions Analysis

Amination Reactions

Amination reactions are crucial in forming the amino linkages within the molecule. These reactions typically involve the substitution of a leaving group with an amine. For example, in the synthesis of similar compounds, a chlorinated pyrimidine might react with cyclopropylamine to form the cyclopropylamino-pyrimidine moiety.

Alkylation Reactions

Alkylation reactions are necessary for attaching the piperidine ring to the pyrimidine moiety. This could involve a nucleophilic substitution reaction where a suitable leaving group on the piperidine is replaced by the pyrimidine-based amine.

Esterification Reactions

The tert-butyl ester group is likely introduced through an esterification reaction, which involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. In this case, the piperidine-1-carboxylic acid would react with tert-butanol to form the tert-butyl ester.

Chemical Reaction Steps

Given the complexity of the molecule, its synthesis would involve multiple steps:

-

Synthesis of Cyclopropylamino-pyrimidine : This involves reacting a chlorinated pyrimidine with cyclopropylamine.

-

Synthesis of Piperidine-1-carboxylic Acid : This could involve the hydrolysis of a suitable ester or the reaction of a piperidine with a carboxylic acid derivative.

-

Coupling Reaction : The cyclopropylamino-pyrimidine would be coupled with the piperidine derivative through an amination reaction.

-

Esterification : The final step involves converting the carboxylic acid group on the piperidine to a tert-butyl ester.

Data Tables and Research Findings

While specific data tables for this compound are not available, research on similar compounds suggests that the presence of cyclopropylamino groups can enhance biological activity, such as antiviral or anticancer properties . The tert-butyl ester group is often used to protect carboxylic acid functionalities during synthesis, which can later be deprotected to reveal the active form of the molecule.

| Compound Feature | Biological Activity |

|---|---|

| Cyclopropylamino Group | Enhanced an |

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1353956-33-8

- Molecular Formula : C₁₈H₂₉N₅O₂

- Molecular Weight : 347.46 g/mol

- Structure: Features a piperidine ring (6-membered) with a tert-butyl carboxylate group at position 1 and a pyrimidine substituent at position 2. The pyrimidine ring is modified with a cyclopropylamino group at position 6 .

Key Properties :

- Storage : Sealed in dry conditions at 2–8°C.

- Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation) .

Applications : Likely serves as an intermediate in pharmaceuticals, leveraging the piperidine and pyrimidine motifs for target binding (e.g., kinase inhibitors) .

Comparison with Structural Analogs

Pyrrolidine Analog: tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate

- CAS No.: 1353946-94-7

- Molecular Formula : C₁₇H₂₇N₅O₂

- Molecular Weight : 333.43 g/mol

- Key Difference : Replaces the 6-membered piperidine ring with a 5-membered pyrrolidine ring.

- Implications :

Positional Isomer: tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate

- CAS No.: 1353989-88-4

- Molecular Formula : C₁₈H₂₉N₅O₂ (identical to target compound)

- Key Difference : Substituent at position 3 of the piperidine ring instead of position 2.

- Implications :

Chloro-Methyl Pyrimidine Derivative: tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate

- CAS No.: 1289386-94-2

- Molecular Formula : C₁₅H₂₂ClN₃O₃

- Molecular Weight : 327.81 g/mol

- Key Differences: Pyrimidine substituents: Chloro (position 2) and methyl (position 6) instead of cyclopropylamino. Ether linkage (O) replaces the amino linkage.

- Ether linkage reduces hydrogen-bonding capacity compared to the amino group .

Comparative Analysis Table

Research Findings and Implications

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate, and what critical reaction conditions must be optimized?

The synthesis typically involves coupling a pyrimidine derivative (e.g., 6-(cyclopropylamino)pyrimidin-4-amine) with a tert-butyl piperidine carboxylate precursor. Key steps include:

- Amine Coupling : Use of coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature to form the amide bond .

- Protection/Deprotection : The tert-butyl group acts as a protecting agent for the piperidine nitrogen, requiring acidic conditions (e.g., TFA) for removal in downstream modifications .

- Monitoring : Thin-layer chromatography (TLC) is recommended to track reaction progress .

Critical parameters include solvent choice, reaction temperature, and stoichiometric ratios of coupling reagents to avoid side products.

Q. What analytical techniques are essential for characterizing this compound and verifying its purity?

- NMR Spectroscopy : H and C NMR confirm structural integrity, particularly the cyclopropylamino and piperidine moieties .

- HPLC-MS : Validates molecular weight (347.45 g/mol) and purity, especially for detecting unreacted intermediates .

- Melting Point Analysis : Determines crystallinity and batch consistency (data should be experimentally derived) .

- Elemental Analysis : Ensures correct C, H, N, O composition (CHNO) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Respiratory protection, nitrile gloves, and eye/face shields are mandatory due to potential irritancy .

- Ventilation : Use fume hoods to minimize inhalation risks during synthesis .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the cyclopropylamino and piperidine motifs?

- Analog Synthesis : Replace the cyclopropyl group with other substituents (e.g., methyl, trifluoromethyl) to assess steric/electronic effects on target binding .

- Piperidine Modifications : Introduce chiral centers or substitute the piperidine ring with pyrrolidine/morpholine to evaluate conformational flexibility .

- Biological Assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., kinase or protease targets) to correlate structural changes with activity .

Q. How can contradictory data regarding solubility and bioavailability of structurally similar compounds be resolved?

- Comparative Solubility Studies : Use standardized solvents (e.g., DMSO, PBS) and measure logP values to identify formulation incompatibilities .

- Bioavailability Profiling : Conduct in vitro permeability assays (Caco-2 cells) and in vivo pharmacokinetic studies in model organisms to resolve discrepancies .

- Computational Modeling : Apply molecular dynamics simulations to predict solvent interactions and crystallinity barriers .

Q. What computational strategies can optimize reaction yields and reduce trial-and-error in synthesis?

- Quantum Chemical Calculations : Use software like Gaussian or ORCA to model transition states and identify energetically favorable pathways .

- Machine Learning : Train models on historical reaction data to predict optimal solvent/catalyst combinations .

- Feedback Loops : Integrate experimental results (e.g., TLC outcomes) into computational workflows to refine predictive accuracy .

Q. What methodologies are recommended to investigate the compound’s mechanism of action in enzyme inhibition?

- In Vitro Kinase Assays : Measure IC values against a panel of kinases (e.g., EGFR, BRAF) using fluorescence-based assays .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes to identify binding interactions (e.g., hydrogen bonds with pyrimidine N-atoms) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔG, ΔH) .

Q. How can formulation challenges, such as poor aqueous solubility, be addressed for in vivo studies?

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility without altering chemical stability .

- Nanoparticle Encapsulation : Develop liposomal or PLGA-based carriers to improve bioavailability and controlled release .

- Salt Formation : Explore hydrochloride or phosphate salts to increase dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.